![molecular formula C22H17N2OP B14172232 [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile CAS No. 922729-95-1](/img/structure/B14172232.png)
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is a chemical compound with the IUPAC name 2-[(diphenylphosphoryl)(phenyl)methyl]propanedinitrile It is known for its unique structure, which includes a diphenylphosphoryl group, a phenyl group, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s nitrile groups can interact with nucleophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- [(Diphenylphosphoryl)(phenyl)methyl]acetonitrile
- [(Diphenylphosphoryl)(phenyl)methyl]butanedinitrile
- [(Diphenylphosphoryl)(phenyl)methyl]methanedinitrile
Uniqueness
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .
Propiedades
Número CAS |
922729-95-1 |
|---|---|
Fórmula molecular |
C22H17N2OP |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[diphenylphosphoryl(phenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C22H17N2OP/c23-16-19(17-24)22(18-10-4-1-5-11-18)26(25,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19,22H |
Clave InChI |
OKMIOILVKYOLTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
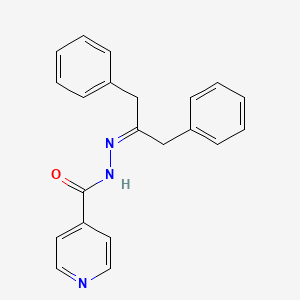
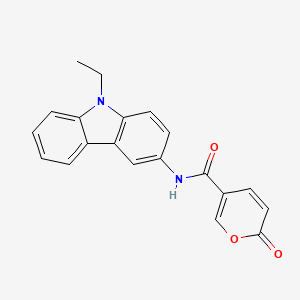
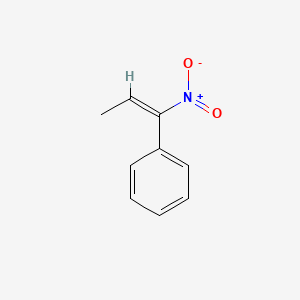
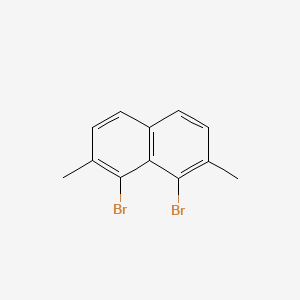
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

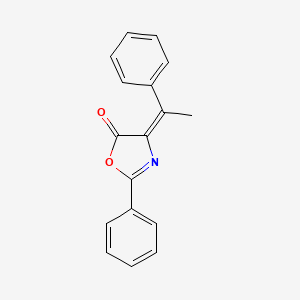
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
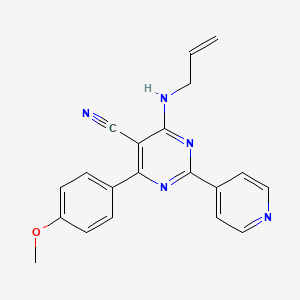
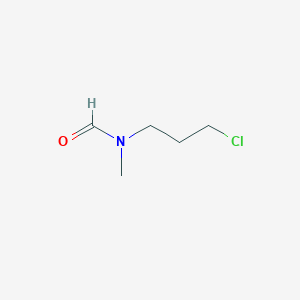
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

